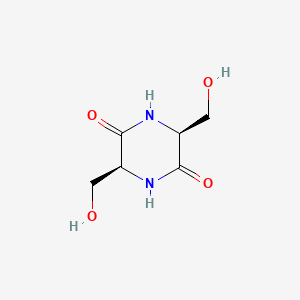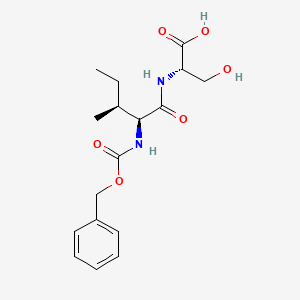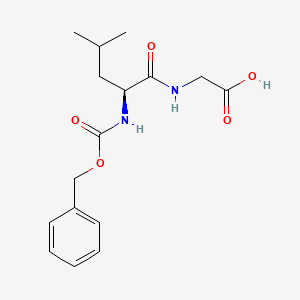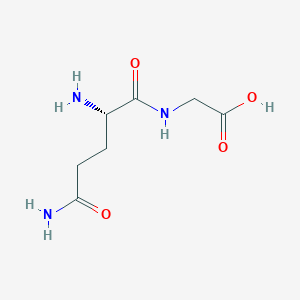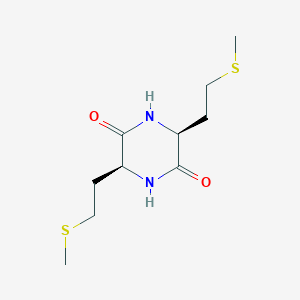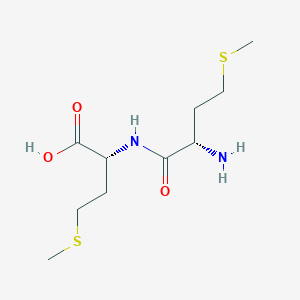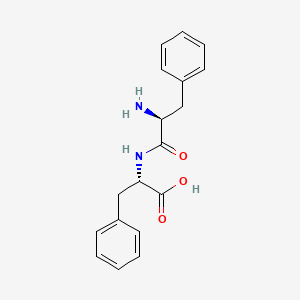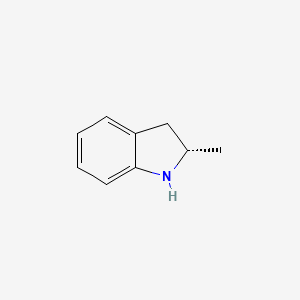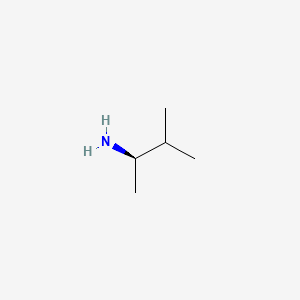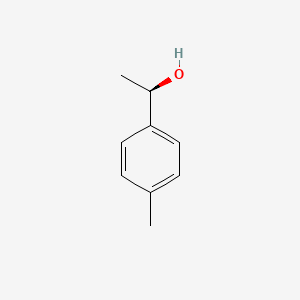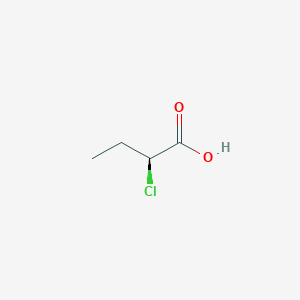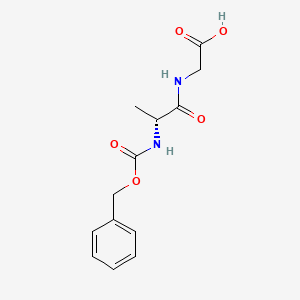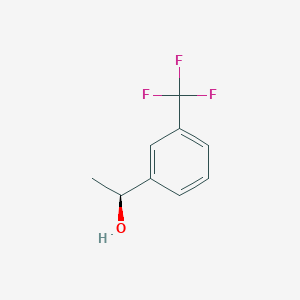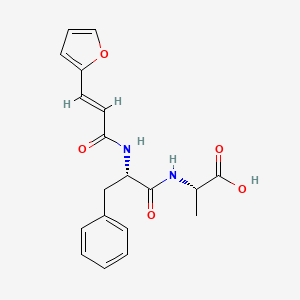
FA-Phe-ala-OH
Descripción general
Descripción
FA-Phe-ala-OH, also known as furylacryloyl-phenylalanine-alanine, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme activity and protein interactions. Its structure includes a furylacryloyl group attached to a phenylalanine-alanine dipeptide, making it a useful substrate for various enzymatic assays.
Aplicaciones Científicas De Investigación
FA-Phe-ala-OH has several applications in scientific research:
Enzyme Activity Studies: It is used as a substrate to study the activity of proteolytic enzymes like carboxypeptidase A.
Protein Interaction Studies: The compound helps in understanding protein-peptide interactions, which are crucial in drug design and development.
Biochemical Assays: It serves as a model compound in various biochemical assays to study peptide behavior and enzyme kinetics.
Nanomedicine: The self-assembly properties of peptides containing phenylalanine and alanine residues are explored for drug delivery and biomaterials.
Mecanismo De Acción
Target of Action
FA-Phe-ala-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . Therefore, it can be inferred that this compound may interact with its targets to bring about changes at the molecular level.
Biochemical Pathways
Peptides like this compound are known to play roles in various biological processes, including protein interaction and functional analysis . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects.
Análisis Bioquímico
Biochemical Properties
FA-Phe-ala-OH plays a significant role in various biochemical reactions. It is often used in peptide screening assays to identify active peptides that interact with proteins and enzymes. This compound interacts with enzymes such as carboxypeptidases, which cleave the peptide bond at the carboxyl end of the peptide. This interaction is crucial for understanding enzyme specificity and activity. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes on the cell surface. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been shown to influence the expression of genes involved in cell proliferation and apoptosis. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Over time, this compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity. These temporal effects are important for understanding the duration and persistence of this compound’s biochemical actions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular and physiological functions. At higher doses, it can induce significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as peptidases, which cleave the peptide bond to release free amino acids. These amino acids can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. This compound can also influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding these metabolic pathways is crucial for elucidating the broader impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by peptide transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications. The subcellular localization of this compound is important for its interactions with biomolecules and its role in cellular processes. For example, localization to the nucleus allows this compound to interact with transcription factors and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
FA-Phe-ala-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The furylacryloyl group is introduced at the N-terminus of the peptide. The synthesis typically involves the following steps:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a base such as piperidine.
Cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
FA-Phe-ala-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the breakdown of the peptide into its constituent amino acids.
Oxidation: The furylacryloyl group can undergo oxidation reactions, potentially altering the compound’s properties.
Substitution: The phenylalanine and alanine residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like carboxypeptidase A are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed.
Substitution: Reagents like alkyl halides can be used for side-chain modifications.
Major Products Formed
Hydrolysis: Phenylalanine, alanine, and furylacryloyl derivatives.
Oxidation: Oxidized furylacryloyl derivatives.
Substitution: Modified peptides with altered side chains.
Comparación Con Compuestos Similares
FA-Phe-ala-OH can be compared with other peptide derivatives like FA-Phe-Phe-OH and FA-Phe-Lys-OH. These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biochemical properties and applications. This compound is unique due to its specific combination of furylacryloyl, phenylalanine, and alanine, which provides distinct advantages in certain enzymatic studies.
List of Similar Compounds
FA-Phe-Phe-OH: Furylacryloyl-phenylalanine-phenylalanine.
FA-Phe-Lys-OH: Furylacryloyl-phenylalanine-lysine.
FA-Phe-Gly-OH: Furylacryloyl-phenylalanine-glycine.
These compounds are used in similar research contexts but offer different interaction profiles based on their amino acid sequences.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCFISCFHKOHX-AULVFQMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


